molecular formula C22H26N2O4 B3931180 N-benzoylphenylalanylleucine

N-benzoylphenylalanylleucine

Cat. No. B3931180
M. Wt: 382.5 g/mol
InChI Key: AYQHQTALHLLYTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzoylphenylalanylleucine is a chemical compound with the molecular formula C13H17NO3 . It is also known as N-benzoyl-L-leucine .

Scientific Research Applications

Synthesis and Applications in Peptide Chemistry

  • N-Benzoylphenylalanylleucine and its derivatives are integral in peptide chemistry. For example, methods developed with N-(benzoyloxy)amines and hydroxamic acids were used in the synthesis of N-(hydroxy)amide-containing pseudopeptides, which are vital in peptide synthesis (Wang & Phanstiel, 2000).
  • These compounds are used for racemization studies in peptide synthesis, essential for understanding the properties of different amino acid residues (Benoiton, Kuroda, & Chen, 2009).

Role in Photocrosslinking and Protein Interactions

  • Photocrosslinking amino acids, like benzophenones, are crucial in biological research. This compound derivatives facilitate in vivo incorporation into proteins in Escherichia coli, enhancing the understanding of protein interactions (Chin et al., 2002).

Biochemical and Analytical Applications

  • This compound derivatives have been utilized in the development of analytical methods for various biochemical studies. For instance, they are used in spectrophotometric assays for elements like vanadium (Majumdar & Das, 1966).

Therapeutic Potential and Drug Design

  • These compounds are also explored in drug design, notably in the development of antihyperglycemic and antihyperlipidemic agents. N-Benzoylphenyl-L-tyrosine derivatives are potent, selective PPARgamma agonists with significant potential in treating type 2 diabetes (Henke et al., 1998).

Contributions to the Study of Enzymatic Reactions

  • They are essential in understanding the enzymatic reactions and mechanisms, such as those involving angiotensin-I-converting enzyme and dipeptidylcarboxypeptidase. For instance, the study of a N-acyltripeptide as a substrate for these enzymes provides insight into enzymatic activity and hydrolysis rates, which is crucial for understanding biochemical pathways and potential therapeutic targets (Carmel & Yaron, 1978).

Involvement in Lipid Hydroperoxide-Induced Protein Modification

  • This compound derivatives have been studied in the context of lipid hydroperoxide-induced protein modification. This area of research is important for understanding oxidative stress and its implications in various diseases. The formation of Nepsilon-(hexanonyl)lysine in protein exposed to lipid hydroperoxide has been studied, providing a marker for lipid hydroperoxide-derived protein modification (Kato et al., 1999).

Applications in Plant Molecular Biology

  • In plant molecular biology, compounds like this compound play a role in phytoalexin biosynthesis in plants like carnation. This research helps in understanding plant defense mechanisms and could have applications in agriculture and horticulture (Yang et al., 1997).

Electrochemical Properties and Applications

  • The derivatives of this compound have been studied for their electrochemical properties, which could have implications in energy storage materials and electrochemical sensors. This research aids in the development of new materials with specific electronic properties (Kowsari et al., 2018).

Use in Pancreatic Disease Diagnosis

  • N-Benzoyl-L-tyrosyl-p-aminobenzoic acid, a related synthetic peptide, has been used in the diagnosis of pancreatic diseases, showcasing its clinical utility in non-invasive diagnostic techniques (Arvanitakis & Greenberger, 1976).

Safety and Hazards

The safety data sheet for a related compound, N-Phenylbenzylamine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-[(2-benzamido-3-phenylpropanoyl)amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-15(2)13-19(22(27)28)24-21(26)18(14-16-9-5-3-6-10-16)23-20(25)17-11-7-4-8-12-17/h3-12,15,18-19H,13-14H2,1-2H3,(H,23,25)(H,24,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQHQTALHLLYTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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